molecular formula C13H18N4OS B2450533 4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034549-65-8

4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No.: B2450533
CAS No.: 2034549-65-8
M. Wt: 278.37
InChI Key: SWGMTNOYEBYUQJ-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and a carboxamide group

Mechanism of Action

Target of Action

It is known that triazole compounds, which include the 1,2,3-triazole moiety present in this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These interactions can influence the compound’s interaction with its targets, potentially leading to changes in the targets’ function.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant , suggesting that this compound may also have favorable ADME properties.

Result of Action

1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have cytotoxic effects.

Action Environment

The stability of triazole compounds against metabolic degradation suggests that they may be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) oxide (Cu2O) to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups .

Scientific Research Applications

4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide: shares similarities with other triazole and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)11(7-17-14-4-5-15-17)16-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGMTNOYEBYUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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